Luminespib, also known as NVP-AUY922, is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the proper folding and stabilization of various proteins involved in oncogenesis. This compound was developed through a collaboration between The Institute of Cancer Research and Vernalis, later licensed to Novartis. Luminespib has shown significant anticancer activity in preclinical studies against multiple tumor types, including lung and breast cancers. Its unique chemical structure is that of a resorcinylic isoxazole amide, which contributes to its mechanism of action by binding to the ATPase domain of Hsp90, leading to the degradation of misfolded client proteins through the proteasome pathway .
Luminespib is a small molecule inhibitor that targets Heat Shock Protein 90 (HSP90) []. HSP90 is a chaperone protein essential for the stability and function of various client proteins involved in cancer cell growth and survival. By inhibiting HSP90, Luminespib disrupts the folding and maturation of these client proteins, leading to their degradation and ultimately causing cancer cell death [].
Research suggests that Luminespib may have therapeutic potential for a broad spectrum of cancers. Its ability to target multiple client proteins involved in oncogenesis makes it a promising candidate for cancers with various driver mutations []. Studies have explored the use of Luminespib in cancers like:
Research is also ongoing to develop more effective delivery methods for Luminespib. One approach involves using nanocarriers to encapsulate the drug, which could improve its bioavailability and target it more specifically to cancer cells [].
Luminespib primarily functions through its interaction with Hsp90, inhibiting its chaperone activity. This inhibition results in the destabilization and subsequent degradation of several client proteins implicated in cancer progression, such as HER2, AKT, and EGFR. The binding of luminespib to Hsp90 disrupts the ATP-binding site, preventing the necessary conformational changes for client protein maturation .
Luminespib exhibits significant biological activity as an anticancer agent. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines by degrading oncogenic proteins that promote tumor growth and survival. In combination with other chemotherapeutic agents like cisplatin and vinorelbine, luminespib has demonstrated synergistic effects, enhancing its efficacy against non-small cell lung cancer . Additionally, luminespib's ability to overcome drug resistance mechanisms makes it a valuable candidate for further clinical development .
The synthesis of luminespib involves several steps typical for resorcinylic isoxazole amides. Although specific synthetic pathways are proprietary or not fully disclosed in public literature, general methods include:
Detailed synthetic routes may vary based on specific laboratory practices and available reagents .
Luminespib's primary application is in oncology as a treatment for various cancers due to its role as an Hsp90 inhibitor. It has been investigated for use in:
Studies have indicated that luminespib interacts with several key proteins involved in cancer signaling pathways. Notably:
Luminespib shares structural and functional similarities with several other Hsp90 inhibitors. Here are some notable examples:
Compound Name | Mechanism of Action | Clinical Status | Unique Features |
---|---|---|---|
NVP-HSP990 | Hsp90 inhibition | Abandoned | Failed early clinical trials |
17-AAG | Hsp90 inhibition | Clinical trials | Natural product derivative |
Ganetespib | Hsp90 inhibition | Phase II trials | Potent against multiple cancer types |
AUY922 (Luminespib) | Hsp90 inhibition | Phase II trials | Improved solubility and efficacy |
The discovery and development of luminespib represents a landmark collaboration in pharmaceutical research, initiated through a strategic partnership between The Institute of Cancer Research and Vernalis in March 2002 [24]. This collaboration was established with Cancer Research Technology Limited and The Institute of Cancer Research, building upon studies funded by The Institute of Cancer Research, Cancer Research United Kingdom, and Wellcome Trust [24].
The development timeline progressed through several critical phases, beginning with the high-throughput screening methodology that identified the initial hit compound CCT018159 [13]. Medicinal chemistry efforts subsequently led to the identification of VER-49009, a more potent analogue with an inhibitory concentration fifty percent value for adenosine triphosphatase activity of 0.14 micromolar [25]. The optimization program, based on multiparameter lead optimization, was developed jointly by The Institute of Cancer Research, United Kingdom and the pharmaceutical company Vernalis [13].
A pivotal milestone occurred in December 2005 when Novartis selected a compound as a preclinical development candidate under their joint research and development collaboration, triggering a 1.5 million dollar milestone payment to Vernalis [24]. The compound was planned to enter clinical testing in the second half of 2006, marking the transition from discovery to clinical development phases [24].
Table 1: Development Timeline of Luminespib
Year | Milestone | Organization(s) | Significance |
---|---|---|---|
2002 | Initial collaboration established | Institute of Cancer Research, Vernalis, Cancer Research Technology Limited | Foundation of research partnership [24] |
2004 | Heat shock protein 90 research partnership formalized | Vernalis, Novartis | Preclinical development agreement [27] |
2005 | Preclinical development candidate selected | Novartis | 1.5 million dollar milestone payment [24] |
2006 | Clinical testing initiation planned | Novartis | Transition to clinical phases [24] |
2011-2014 | Phase II clinical trials | Multiple institutions | Advanced clinical evaluation [1] |
The collaboration structure involved Novartis providing research funding while carrying out preclinical and clinical research on selected candidates [27]. Under the agreement terms, Vernalis was obligated to pay Cancer Research Technology Limited and The Institute of Cancer Research a proportion of revenues from the Novartis agreement [24].
The synthetic pathway to luminespib involves several critical intermediate compounds that define the multistep synthesis approach. The molecular structure of luminespib is characterized as 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide, with the molecular formula C26H31N3O5 and molecular weight of 465.5 grams per mole [10] [18].
The synthesis strategy employs a resorcinylic isoxazole amide framework, which represents a departure from traditional geldanamycin-based approaches [1]. The key structural components include the isoxazole ring system, the resorcinol-derived phenolic moiety, and the morpholine-containing side chain [10].
Table 2: Key Structural Components and Intermediates
Component | Chemical Description | Role in Synthesis |
---|---|---|
Isoxazole core | 1,2-oxazole heterocycle | Central scaffold for biological activity [10] |
Resorcinol derivative | 2,4-dihydroxy-5-isopropylphenyl | Heat shock protein 90 binding domain [10] |
Morpholine substituent | 4-(morpholin-4-ylmethyl)phenyl | Solubility and potency optimization [10] |
Ethyl carboxamide | N-ethyl amide linkage | Structure-activity relationship component [10] |
The high-throughput screening hit CCT018159 served as the foundational structure, from which the lead compound VER-49009 was developed through systematic medicinal chemistry optimization [12]. Analysis of biochemical screening datasets revealed that both the hit compound CCT018159 and lead compound VER-49009 demonstrated micromolar off-target inhibition of several kinases, indicating polypharmacological properties during the development process [12].
The optimization process involved structure-based drug design platform approaches, enabling the advancement from initial screening hits to clinically viable candidates [24]. The synthetic route incorporated multiple chemical transformations to construct the complex isoxazole-resorcinol architecture while maintaining the essential pharmacophoric elements required for heat shock protein 90 inhibition [13].
Chromatographic purity assessment represents a fundamental component of luminespib analytical validation, employing high-performance liquid chromatography and liquid chromatography-mass spectrometry methodologies. The analytical approach follows established pharmaceutical industry practices for chromatographic peak purity assessments in forced degradation studies [7].
High-performance liquid chromatography methods for complex pharmaceutical compounds typically utilize reversed-phase chromatography with gradient elution programs [29]. For compounds with molecular weights similar to luminespib (465.5 grams per mole), chromatographic separation requires careful optimization of stationary phase chemistry and mobile phase composition [10].
Table 3: Chromatographic Parameters for Luminespib Analysis
Parameter | Specification | Rationale |
---|---|---|
Molecular Weight | 465.5 g/mol | Mass spectrometry detection optimization [10] |
Molecular Formula | C26H31N3O5 | Elemental composition for mass accuracy [10] |
Detection Wavelength | Ultraviolet range | Aromatic chromophores in isoxazole and phenyl groups [10] |
Chromatographic Mode | Reversed-phase | Moderate lipophilicity of compound [10] |
The liquid chromatography-mass spectrometry approach provides enhanced specificity through mass-to-charge ratio confirmation, enabling differentiation of structural isomers or closely related impurities [7]. Peak purity assessment utilizes photodiode array detection to evaluate spectral homogeneity throughout the chromatographic peak, ensuring absence of coeluted compounds [7].
Validation parameters include system suitability testing, mass balance calculations, and chromatographic resolution requirements [7]. The method development process involves optimization of chromatographic conditions to achieve adequate separation of the parent compound from potential degradation products and synthetic impurities [7].
Modern chromatographic data systems employ spectral contrast algorithms to calculate purity angles and threshold angles, providing quantitative measures of peak purity [7]. A chromatographic peak is considered spectrally pure when the purity angle value remains below the purity threshold, indicating spectral homogeneity [7].
Spectroscopic confirmation of luminespib structure employs nuclear magnetic resonance and Fourier transform infrared spectroscopy as complementary analytical techniques. Nuclear magnetic resonance spectroscopy provides definitive structural characterization through analysis of proton and carbon-13 chemical environments [16].
The proton nuclear magnetic resonance spectrum of luminespib exhibits characteristic signals corresponding to the various structural components [16]. The isoxazole ring system, phenolic hydroxyl groups, morpholine moiety, and aliphatic substituents each contribute distinct spectral signatures enabling structural confirmation [16].
Table 4: Spectroscopic Characteristics of Luminespib
Spectroscopic Technique | Key Features | Structural Information |
---|---|---|
1H Nuclear Magnetic Resonance | Aromatic protons 6-9 signals | Phenyl and isoxazole ring systems [16] |
1H Nuclear Magnetic Resonance | Amide proton 8.27-10.14 ppm | Carboxamide functionality [16] |
1H Nuclear Magnetic Resonance | Methyl signals ~2.66 ppm | Isopropyl and ethyl substituents [16] |
13C Nuclear Magnetic Resonance | Carbonyl carbon ~170 ppm | Amide carbonyl confirmation [16] |
13C Nuclear Magnetic Resonance | Aliphatic carbons 12-13 ppm | Methyl group identification [16] |
Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [2]. The technique enables identification of functional groups including the amide carbonyl, phenolic hydroxyl groups, and aromatic ring systems present in the luminespib structure [2].
The spectroscopic validation approach incorporates both techniques to ensure comprehensive structural characterization [2]. Nuclear magnetic resonance spectroscopy confirms the connectivity and substitution patterns, while Fourier transform infrared spectroscopy validates the presence of key functional groups [2].
High-resolution mass spectrometry serves as an additional confirmatory technique, providing exact mass determination and elemental composition verification [16]. The combination of spectroscopic methods ensures robust analytical validation suitable for pharmaceutical development applications [2].